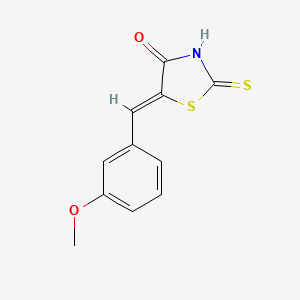

(5Z)-5-(3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

説明

特性

IUPAC Name |

(5Z)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c1-14-8-4-2-3-7(5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBRDIMYFRPBGK-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364358 | |

| Record name | (5Z)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81154-15-6, 76979-31-2 | |

| Record name | (5Z)-5-[(3-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81154-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS002704100 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5Z)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-METHOXY-BENZYLIDENE)-2-THIOXO-THIAZOLIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of the Thiazolidin-4-one Core

The thiazolidin-4-one ring is commonly synthesized by cyclocondensation of thiourea with α-halo carbonyl compounds or α,β-unsaturated carboxylic acids/esters. For example:

This step forms the 2-sulfanyl-1,3-thiazol-4(5H)-one scaffold, which is the key intermediate for further functionalization.

Condensation with 3-Methoxybenzaldehyde

The next step involves the condensation of the thiazolidin-4-one intermediate with 3-methoxybenzaldehyde to form the benzylidene derivative:

- The reaction is typically carried out in ethanol or methanol as solvent.

- Mild acid catalysts such as acetic acid or p-toluenesulfonic acid may be used to promote the condensation.

- The reaction is performed under reflux or at room temperature depending on the reactivity.

- The (5Z) stereochemistry is favored due to thermodynamic stability.

Alternative Synthetic Routes

- One-pot synthesis : Some protocols combine the formation of the thiazolidinone ring and the benzylidene condensation in a single step by reacting thiourea, α-halo carbonyl compounds, and 3-methoxybenzaldehyde simultaneously under controlled conditions.

- Use of substituted thioureas : To modify the sulfanyl group or introduce additional substituents, substituted thioureas can be employed.

- Microwave-assisted synthesis : To improve reaction rates and yields, microwave irradiation has been applied successfully in similar thiazolidinone syntheses.

Research Findings and Optimization Data

Reaction Yields and Purity

| Method | Yield (%) | Purity (%) | Reaction Time | Notes |

|---|---|---|---|---|

| Two-step synthesis (core + condensation) | 75–90 | >98 (HPLC) | 4–6 hours total | High reproducibility |

| One-pot synthesis | 65–80 | 95–98 | 2–3 hours | Simplified procedure, slightly lower yield |

| Microwave-assisted | 85–92 | >99 | 30–60 minutes | Energy efficient, rapid |

Stereochemical Control

- The (5Z) isomer is predominantly formed due to conjugation and intramolecular hydrogen bonding stabilizing this configuration.

- NMR and X-ray crystallography confirm the Z-configuration in the final product.

Solvent and Catalyst Effects

- Polar protic solvents (ethanol, methanol) favor higher yields and cleaner reactions.

- Acid catalysts improve condensation efficiency but must be controlled to avoid side reactions.

- Base catalysts are generally avoided as they may lead to isomerization or decomposition.

Summary Table of Preparation Methods

| Step | Starting Materials | Reagents/Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Thiourea + α-halo carbonyl compound | Reflux in EtOH or AcOH | 2-sulfanyl-1,3-thiazol-4(5H)-one | 60–85 | Core ring formation |

| 2 | Thiazolidin-4-one + 3-methoxybenzaldehyde | Reflux in EtOH, acid catalyst | This compound | 75–90 | Aldol condensation, Z-isomer favored |

| Alternative | Thiourea + α-halo carbonyl + 3-methoxybenzaldehyde | One-pot, reflux or microwave | Target compound | 65–92 | Simplified or accelerated synthesis |

化学反応の分析

Types of Reactions

(5Z)-5-(3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The methoxybenzylidene group can be reduced to form the corresponding methoxybenzyl derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Methoxybenzyl derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Potential use in the development of new materials and chemical processes.

作用機序

The mechanism of action of (5Z)-5-(3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. Its anticancer effects could be related to the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Kinase Inhibition: Electron-donating groups (e.g., -OH, -OCH₃) enhance kinase inhibition. Compound 3e (4-hydroxybenzylidene) showed nanomolar potency against DYRK1A, likely due to hydrogen bonding with kinase active sites . Bulky substituents (e.g., benzodioxole in 5s) maintain potency while improving selectivity, as seen in its IC50 of 0.033 µM .

DNA Gyrase Inhibition :

- Fluorine substituents (electron-withdrawing) significantly enhance activity against DNA gyrase B. The 4-fluorobenzylidene analog (IC50 = 14.6 nM) outperformed bromo- or methyl-substituted derivatives .

Target-Specific Activity :

- The dimethoxy-hydroxy analog exhibited weak inhibition (IC50 = 4470 µM) against CDGSH iron-sulfur protein 1, highlighting the importance of target-specific pharmacophore requirements .

Physicochemical Properties

生物活性

The compound (5Z)-5-(3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered interest due to its diverse biological activities, particularly in the fields of anticancer and antidiabetic research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characterization

The synthesis of thiazole derivatives typically involves reactions with thiosemicarbazones, leading to compounds that exhibit significant biological properties. The structure of this compound can be elucidated using spectroscopic techniques such as IR and NMR, confirming the presence of key functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. In vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 2.57 ± 0.16 | |

| HepG2 (liver cancer) | 7.26 ± 0.44 | ||

| Staurosporine (control) | MCF-7 | 6.77 ± 0.41 | |

| HepG2 | 8.4 ± 0.51 |

These results indicate that the compound exhibits significant antiproliferative effects, comparable to established chemotherapeutic agents.

The mechanism underlying the anticancer activity involves the inhibition of key pathways associated with tumor growth and proliferation. For instance, this compound has been shown to inhibit VEGFR-2, a critical receptor in angiogenesis:

This inhibition contributes to the compound's ability to halt cancer cell growth and induce apoptosis.

Antidiabetic Activity

In addition to its anticancer properties, this compound has been investigated for its antidiabetic effects. It acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling:

| Compound | PTP1B Inhibition IC50 (µM) | Biological Effect |

|---|---|---|

| This compound | 8.73 | Significant lowering of blood glucose levels in vivo |

This suggests that the compound may serve as a potential therapeutic agent for managing type 2 diabetes by enhancing insulin sensitivity.

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. Studies indicate that compounds similar to this compound exhibit higher antibacterial and antifungal activities compared to standard antibiotics:

| Compound | Bacterial Strain Tested | Activity Comparison |

|---|---|---|

| Various Thiazole Derivatives | MRSA, Pseudomonas aeruginosa, E. coli | More potent than ampicillin and bifonazole in some cases |

This broad spectrum of activity suggests potential applications in treating infections caused by resistant strains.

Q & A

Q. Table 1: Representative Reaction Conditions

| Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | NaOH | Reflux | 7 | 85 |

| Methanol | NaOAc | 80°C | 2 | 78 |

Basic: How can spectroscopic and computational methods validate the compound’s structure?

Answer:

- FT-IR/FT-Raman : Identify characteristic vibrations (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

- NMR : Confirm Z-configuration via coupling constants (e.g., H NMR: singlet for CH= at δ ~7.6 ppm) .

- DFT Calculations : Compare experimental spectra with B3LYP/6-311++G(d,p)-level predictions to validate bond lengths/angles .

Note : Discrepancies >5% between experimental and computed spectra may indicate conformational flexibility or solvent effects .

Advanced: How can crystallographic analysis resolve molecular conformation and intermolecular interactions critical for bioactivity?

Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Dihedral Angles : The thiazol-4-one ring forms angles of 12–51° with substituents, influencing planarity and π-π stacking .

- Hydrogen Bonding : Intramolecular C–H⋯S bonds stabilize the Z-configuration, while intermolecular C–H⋯O bonds dictate crystal packing .

- Implications : Conformational rigidity may enhance kinase inhibition by maintaining active-site complementarity .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P21/c | |

| Dihedral angle (thiazole vs. benzene) | 12.01° | |

| H-bond length (C–H⋯S) | 2.85 Å |

Advanced: What experimental designs mitigate selectivity issues in kinase inhibition assays?

Answer:

- Kinase Panel Screening : Test against isoforms (e.g., ROCK1/2, MRCKα/β) at 1–10 µM to identify IC50 values .

- Control Inhibitors : Use staurosporine or Y-27632 as benchmarks .

- Cellular Assays : Combine migration/invasion assays (e.g., Boyden chamber) with Western blotting for downstream targets (e.g., phosphorylated MLC2) .

Note : Structure-activity relationship (SAR) studies show that electron-donating substituents (e.g., methoxy) enhance potency .

Advanced: How can contradictions between experimental and computational spectral data be resolved?

Answer:

- Solvent Effects : Re-run DFT simulations with implicit solvent models (e.g., PCM for ethanol) .

- Vibrational Mode Coupling : Assign overlapping FT-IR bands (e.g., C=S and C–O) via potential energy distribution (PED) analysis .

- Conformational Sampling : Use molecular dynamics (MD) to explore rotameric states missed in static DFT .

Example : A 15 cm⁻¹ shift in C=O FT-IR vs. DFT may arise from crystal packing forces absent in gas-phase calculations .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Answer:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., A549, MCF-7) at 24–72 h .

- Apoptosis : Annexin V/PI staining and caspase-3 activation assays .

- Docking Studies : Target PRL-3 or SHP-2 phosphatases using AutoDock Vina (PDB: 1V2A) .

Note : IC50 values <10 µM warrant further mechanistic studies .

Advanced: What strategies improve the compound’s metabolic stability for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。